(2E)-2-(Acetamidoimino)propanoic acid

Description

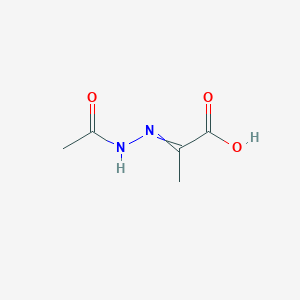

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H8N2O3 |

|---|---|

Poids moléculaire |

144.13 g/mol |

Nom IUPAC |

2-(acetylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C5H8N2O3/c1-3(5(9)10)6-7-4(2)8/h1-2H3,(H,7,8)(H,9,10) |

Clé InChI |

DTRRZDYZHCDJFI-UHFFFAOYSA-N |

SMILES canonique |

CC(=NNC(=O)C)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies for 2e 2 Acetamidoimino Propanoic Acid and Its Precursors

Historical Development of Synthetic Routes to Imino-Propanoic Acid Scaffolds

The journey to synthesizing complex imino acids is built upon a rich history of fundamental organic reactions. The core of imine synthesis has traditionally been the direct condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as a condensation reaction because it liberates a molecule of water, is typically catalyzed by acid. masterorganicchemistry.com The acid catalyst functions by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.comdiva-portal.org

Historically, the formation of imino acids was inferred as transient intermediates in biochemical reactions. For instance, it was long believed that imino acids were the initial products in reactions catalyzed by D- and L-amino acid oxidases before hydrolyzing to α-keto acids. This was later demonstrated directly by trapping the imino acid intermediate with a reducing agent, sodium borohydride (B1222165) (NaBH₄), to yield a racemic amino acid. nih.gov

The development of synthetic methods for α-amino acids also paved the way for imino acid synthesis. The Strecker synthesis, one of the earliest methods for producing amino acids, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, which proceeds through an α-amino nitrile intermediate that can be considered a derivative of an imine. More contemporary methods have focused on generating imines under milder conditions and with greater control over their geometry. wikipedia.org The development of organocatalysis, for example, has introduced the use of amino acids themselves to promote reactions via iminium intermediates. chemrxiv.org These historical advancements have created a robust toolbox for chemists to approach the synthesis of specific and complex imino-propanoic acid scaffolds.

Targeted Synthesis of (2E)-2-(Acetamidoimino)propanoic Acid

The direct synthesis of this compound involves the condensation of an N-acetylated hydrazine (B178648) equivalent with pyruvic acid. A highly analogous and well-documented procedure is the reaction between isoniazid (B1672263) (isonicotinoylhydrazide) and pyruvic acid. In one method, isoniazid is dissolved in hot methanol, followed by the dropwise addition of pyruvic acid to yield the corresponding (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid. nih.gov This reaction provides a direct template for the synthesis of the target compound, likely by substituting isoniazid with acetylhydrazine.

The general reaction is a condensation between the ketone of pyruvic acid and the terminal nitrogen of acetylhydrazine. The (2E) stereoisomer is typically favored due to steric hindrance, which forces the larger substituents on the carbon and nitrogen atoms to be positioned on opposite sides of the C=N double bond. wikipedia.org

Achieving stereoselectivity for the (2E) configuration is a critical aspect of the synthesis. For most simple aldimines and ketimines, the E isomer is thermodynamically favored due to reduced steric strain between the substituents on the imine carbon and nitrogen. wikipedia.org In the case of this compound, the bulky acetamido group and the propanoic acid moiety would preferentially orient themselves trans to each other across the C=N double bond.

While the inherent thermodynamics often favor the E isomer, reaction conditions can be tuned to maximize its formation. The choice of solvent and catalyst can influence the transition state geometry during imine formation. Furthermore, methods that allow for equilibration between the E and Z isomers, such as extended reaction times or gentle heating, can drive the product distribution towards the more stable E isomer. For complex systems, advanced techniques such as photoredox catalysis have been employed to achieve stereoselective synthesis of related amino acid derivatives, though direct application to this specific imine is not widely reported. chemrxiv.org

Optimizing the synthesis of imines from α-keto acids often involves careful control of pH, temperature, and catalysts. In a study on the reaction of 1-amino-2-imino-pyridine with pyruvic acid, trifluoroacetic acid (TFA) was found to significantly enhance the reaction rate and yield. researchgate.net The addition of acetic acid as a co-solvent and co-catalyst further improved the outcome. researchgate.net This suggests that a dual-acid catalytic system could be highly effective for the synthesis of this compound.

The use of specialized equipment can also dramatically improve yields. Conducting the condensation reaction in a sealed Q-tube reactor at elevated temperatures (e.g., 130 °C) has been shown to increase the yield of a similar pyrido[1,2-b] researchgate.netrsc.orgnih.govtriazine derivative from pyruvic acid to 94%, compared to traditional refluxing. researchgate.net This technique prevents the loss of volatile reactants and allows for temperatures above the solvent's boiling point, accelerating the reaction.

Table 1: Optimization of Reaction Conditions for Imine Synthesis from Pyruvic Acid This table is based on data for a related synthesis and illustrates potential optimization strategies.

| Entry | Catalyst (mol%) | Co-catalyst (equiv) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | None | Reflux | 120 | < 10 |

| 2 | TFA (10) | None | Reflux | 60 | 72 |

| 3 | TFA (10) | AcOH (2) | Reflux | 50 | 85 |

| 4 | TFA (10) | AcOH (3) | Reflux | 50 | 88 |

| 5 | TFA (10) | AcOH (2) | 130 (Q-tube) | 40 | 94 |

| Data adapted from a study on the synthesis of pyrido[1,2-b] researchgate.netrsc.orgnih.govtriazine derivatives. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are highly applicable to the synthesis of this compound and its precursors.

Furthermore, biocatalysis offers a green alternative to conventional chemical synthesis. nih.gov Engineered enzymes, such as variants of D-amino acid oxidase, have been developed to synthesize imines in water under ambient temperature. acs.org These enzymatic methods are highly efficient and environmentally benign. While direct enzymatic synthesis of this compound has not been reported, the synthesis of N-acyl amino acids using enzymes like lipases is well-established, suggesting the potential for future biocatalytic routes. nih.gov Other green strategies include electrochemical synthesis in flow microreactors, which can produce imine derivatives without the need for toxic reagents or sacrificial anodes. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Elucidating the Structure of (2E)-2-(Acetamidoimino)propanoic Acid

High-resolution spectroscopy is indispensable for confirming the identity and purity of this compound, offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational preferences of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the different proton environments within the molecule. The methyl protons of the propanoic acid moiety would likely appear as a doublet, coupled to the methine proton. The acetamido group's methyl protons would present as a singlet. The carboxylic acid proton is typically a broad singlet and its chemical shift is solvent-dependent; its identity can be confirmed by D₂O exchange. docbrown.info

Conformational preferences, particularly around the C-C single bonds, can be inferred from the magnitude of vicinal proton-proton coupling constants (³JHH). nih.govnih.gov The rotational freedom around these bonds may lead to a dynamic equilibrium of conformers in solution. nih.gov The "(2E)" configuration about the C=N bond is a key stereochemical feature that would be confirmed by Nuclear Overhauser Effect (NOE) experiments.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Acetamido Methyl (CH₃-C=O) | 2.0 - 2.3 | Singlet | 3H |

| Propanoic Acid Methyl (CH₃-CH) | 1.2 - 1.5 | Doublet | 3H |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. Each functional group exhibits characteristic vibrational frequencies.

The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide (from the acetamido group) would result in strong absorption bands around 1700-1725 cm⁻¹ and 1650-1680 cm⁻¹, respectively. A key feature would be the C=N stretching vibration of the imine group, expected around 1640-1690 cm⁻¹. The N-H bending vibration of the secondary amide would also be observable.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Imine | C=N Stretch | 1640 - 1690 | Medium |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium |

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula (C₅H₈N₂O₃).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45). libretexts.orgchim.lu The acetamido group can also undergo characteristic cleavages. The molecular ion peak [M]⁺, though potentially weak, would be observed at an m/z corresponding to the molecular weight.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [C₅H₈N₂O₃]⁺ | Molecular Ion (M⁺) | 144 |

| [C₅H₇N₂O₂]⁺ | Loss of •OH | 127 |

| [C₄H₇N₂O]⁺ | Loss of •COOH | 99 |

| [CH₃CO]⁺ | Acetyl Cation | 43 |

X-ray Crystallography of this compound and its Co-crystals

Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, amide, and imine functionalities. These interactions are critical in defining the physicochemical properties of the solid material.

There is also significant interest in the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. nih.gov Forming co-crystals of this compound with other active pharmaceutical ingredients (APIs) could be a strategy to modify properties like solubility, stability, and bioavailability. nih.gov

Stereochemical and Tautomeric Considerations of the Imino-Propanoic Acid Moiety

The imino-propanoic acid moiety of the title compound presents interesting stereochemical and tautomeric features.

Stereochemistry: The structure contains a stereogenic center at the C2 carbon of the propanoic acid backbone, which is bonded to four different groups: a methyl group, a carboxyl group, a hydrogen atom (implied), and the acetamidoimino group. This chirality means the compound can exist as a pair of enantiomers, (2R) and (2S). The "(2E)" designation in the name refers to the geometric isomerism at the C=N double bond, distinguishing it from the corresponding (2Z)-isomer.

Tautomerism: The molecule can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. For the imino-propanoic acid moiety, several tautomeric equilibria are possible. nih.govnih.gov These include the imine-acid form, the enamine-acid form (where the double bond shifts and the proton moves from the nitrogen to the carbon), and zwitterionic forms resulting from proton transfer from the acidic carboxyl group to one of the basic nitrogen atoms. nih.gov The predominant tautomer in a given state (solid or solution) depends on factors such as the solvent, pH, and temperature. The equilibrium between these forms is a critical aspect of the compound's chemical reactivity and biological activity.

Computational and Theoretical Studies of 2e 2 Acetamidoimino Propanoic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a multi-electron system to its energy. For a molecule like (2E)-2-(Acetamidoimino)propanoic acid, DFT calculations would be instrumental in determining its electronic properties.

These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a range of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps could also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides valuable insight into how the molecule would interact with other chemical species.

While no specific data tables for this compound are available, a hypothetical table based on typical DFT outputs is presented below for illustrative purposes.

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can be used to predict various spectroscopic parameters.

For this compound, ab initio calculations could be employed to predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

Furthermore, these methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. By comparing the calculated chemical shifts with experimental data, the proposed structure of a synthesized compound can be confirmed.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses several rotatable bonds, which means it can exist in multiple conformations. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between all atoms over a period of time. By integrating Newton's equations of motion, the trajectory of each atom can be tracked.

Analysis of these trajectories would reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the flexibility of various parts of the structure. This information is critical for understanding how the molecule's shape influences its biological activity and chemical reactivity.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods can be used to explore the potential chemical reactions that this compound might undergo. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways.

This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT and ab initio methods are commonly used for these types of calculations. For example, the hydrolysis of the imino group or the decarboxylation of the carboxylic acid moiety are potential transformations that could be investigated computationally.

In Silico Modeling of Molecular Interactions Involving this compound

To understand the potential biological role of this compound, it is important to study its interactions with biological macromolecules such as proteins and nucleic acids. In silico techniques like molecular docking and molecular dynamics simulations are well-suited for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein's active site. This can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Following a docking study, molecular dynamics simulations can be used to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding process and can help to refine the understanding of the molecular interactions at play.

Mechanistic Investigations of 2e 2 Acetamidoimino Propanoic Acid Interactions

Biochemical Pathway Elucidation for Related Iminopropanoic Acid Structures

The elucidation of biochemical pathways for iminopropanoic acid structures is fundamental to understanding their metabolic fate and biological activity. While specific pathways involving (2E)-2-(Acetamidoimino)propanoic acid are not extensively documented, insights can be drawn from the study of related compounds and general methodologies. The biosynthesis of alanine (B10760859), for instance, involves the reductive amination of pyruvate (B1213749), a structurally related α-keto acid. acs.org This process occurs in two steps: the conversion of α-ketoglutarate, ammonia (B1221849), and NADH to glutamate (B1630785), followed by the transfer of the amino group from glutamate to pyruvate to form alanine. acs.org Similar transamination and reductive amination reactions could potentially be involved in the biosynthesis or metabolism of iminopropanoic acid derivatives.

A typical in vitro enzyme kinetic study would involve:

Assay Development: Establishing a reliable method to measure the activity of the target enzyme in the presence and absence of this compound. This could involve spectrophotometric, fluorometric, or chromatographic detection of the substrate consumption or product formation.

Determination of Kinetic Parameters: Measuring key kinetic parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). The catalytic efficiency of the enzyme (k_cat/K_m) can also be determined.

Inhibition Studies: If this compound is being investigated as an enzyme inhibitor, its half-maximal inhibitory concentration (IC_50) would be determined. Further kinetic experiments, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Table 1: Representative Data from a Hypothetical Enzyme Kinetic Study

| Concentration of this compound (µM) | Initial Reaction Velocity (µmol/min) | % Inhibition |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 10 | 50 | 50 |

| 100 | 15 | 85 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive small molecules. nih.gov This approach involves chemically modifying the small molecule of interest to incorporate a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). researchgate.net The modified molecule, or probe, is then introduced to a cellular lysate or intact cells. The probe binds to its target protein(s), and the reactive group forms a covalent bond, allowing for the subsequent isolation and identification of the target protein via the reporter tag. researchgate.netrsc.org

While the specific application of affinity-based probes for this compound has not been detailed in available literature, the general workflow would be as follows:

Probe Synthesis: An affinity probe of this compound would be synthesized, incorporating a photoreactive group and a biotin tag.

Labeling: The probe would be incubated with a relevant cell lysate or in living cells to allow for binding to its biological target(s).

Cross-linking: UV irradiation would be used to activate the photoreactive group, leading to covalent cross-linking between the probe and its target.

Enrichment: The biotin-tagged protein complexes would be captured and enriched using streptavidin-coated beads.

Identification: The enriched proteins would be identified using techniques such as mass spectrometry.

This methodology has been successfully used to identify the targets of a wide range of bioactive compounds. mdpi.comnih.gov

Chemical Reactivity and Degradation Mechanisms of this compound

The chemical stability and reactivity of this compound are critical determinants of its shelf-life, formulation compatibility, and degradation pathways.

The imine (C=N) bond in this compound is a key functional group that is susceptible to hydrolysis. In the presence of water, particularly under acidic conditions, the imine can be hydrolyzed to form the corresponding carbonyl compound (pyruvic acid) and the amine (acetamide). researchgate.net The rate of hydrolysis is dependent on factors such as pH and temperature.

Transimination is another potential reaction pathway where the imine group is transferred from one amine to another. This reaction is typically catalyzed by acid or base and is a reversible process. For this compound, this could involve the exchange of the acetamido group with other amines present in the system.

Studies on related N-substituted 2-iminothiolanes have shown that the initial thiol adduct formed from the reaction of an amine with 2-iminothiolane (B1205332) is unstable and decays to a non-thiol product with the loss of ammonia. nih.gov The rate of this decay is influenced by the pKa of the amine. nih.gov This suggests that the stability of the imine-like linkage in this compound could also be influenced by the electronic properties of the acetamido group.

Photochemical Stability: Exposure to ultraviolet (UV) radiation can induce photochemical reactions in molecules containing chromophores. The imine and carboxylic acid moieties in this compound could absorb UV light, leading to electronic excitation and subsequent degradation. Photochemical reactions in amino acid residues are known to occur upon UV irradiation. nih.gov The photodegradation of pharmaceuticals can be influenced by the presence of other substances, such as humic acids, which can act as photosensitizers. mdpi.com Similarly, certain amino acids have been shown to have photoprotective effects on the degradation of other compounds. mdpi.com

Table 2: Summary of Potential Degradation Pathways

| Degradation Pathway | Triggering Factor(s) | Potential Products |

| Hydrolysis | Water, Acidic pH | Pyruvic acid, Acetamide (B32628) |

| Transimination | Other amines, Acid/Base catalysis | New imine compounds |

| Photochemical Degradation | UV radiation | Various photo-fragments |

| Thermal Degradation | High temperature | Decomposition products |

Synthesis and Characterization of Derivatives and Analogues of 2e 2 Acetamidoimino Propanoic Acid

Design Principles for Novel (2E)-2-(Acetamidoimino)propanoic Acid Analogues

The design of new analogues is often guided by established medicinal chemistry strategies, such as molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel activities. For instance, a hydrazone acid derived from the antitubercular drug isoniazid (B1672263) and pyruvic acid has been used as a scaffold for creating more lipophilic esters, demonstrating a successful application of this principle. nih.gov The primary goals are to modulate physicochemical properties like lipophilicity, stability, and target affinity through targeted structural changes.

The carboxylic acid moiety is a prime target for modification to influence the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. A common strategy is its conversion into esters or amides.

Esterification: The synthesis of esters from the parent acid can be achieved through various coupling methods. Carbodiimide-mediated coupling is a frequently employed technique. This involves activating the carboxylic acid with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a wide range of alcohols, phenols, or thiols. nih.gov This approach was successfully used to prepare a series of mutual esters of a structurally related hydrazone, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, with bioactive alcohols and phenols to enhance antimycobacterial activity. nih.gov

Amidation: Similar to esterification, amides can be formed by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents. This modification replaces the hydroxyl group with a substituted or unsubstituted amino group, significantly altering the electronic and steric profile of the terminus. A series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated, demonstrating the importance of the amide group in modulating biological potency. nih.gov

Below is a table illustrating potential ester derivatives that could be synthesized from this compound.

| Alcohol/Phenol Reactant | Resulting Ester Derivative | Potential Property Change |

| Methanol | Methyl (2E)-2-(acetamidoimino)propanoate | Increased lipophilicity |

| Ethanol | Ethyl (2E)-2-(acetamidoimino)propanoate | Increased lipophilicity |

| Benzyl Alcohol | Benzyl (2E)-2-(acetamidoimino)propanoate | Significant increase in lipophilicity and potential for π-stacking interactions |

| Phenol | Phenyl (2E)-2-(acetamidoimino)propanoate | Introduction of an aromatic moiety |

The acetamido group (-NH-C(O)CH₃) offers another key site for structural variation. Modifications here can influence hydrogen bonding capacity, steric bulk, and lipophilicity.

N-Acyl Analogues: A straightforward derivatization involves replacing the acetyl group with other acyl groups. This can be accomplished by first synthesizing the core iminopropanoic acid from pyruvic acid and an appropriate amide or amine precursor, followed by acylation. Alternatively, one could start with different N-acyl hydrazides or amides and react them with pyruvic acid. A sustainable methodology for synthesizing N-acyl tryptamines utilizes propylphosphonic anhydride (B1165640) (T3P) as a mild and efficient coupling agent to link various carboxylic acids to an amine. nih.gov This method is performed at room temperature and avoids harsh conditions, making it suitable for a wide range of substrates. nih.gov Another established method involves activating carboxylic acids as N-hydroxysuccinimide esters, which then readily react with an amino group to form the desired N-acyl derivative. nih.gov

The following table presents potential analogues based on the modification of the acetamido group.

| Acylating Agent (Carboxylic Acid) | Resulting N-Acyl Analogue Name |

| Propanoic acid | (2E)-2-(Propanamidoimino)propanoic acid |

| Butanoic acid | (2E)-2-(Butanamidoimino)propanoic acid |

| Benzoic acid | (2E)-2-(Benzamidoimino)propanoic acid |

| Phenylacetic acid | (2E)-2-[(2-Phenylacetamido)imino]propanoic acid |

The imino carbon of this compound originates from the ketone carbon of pyruvic acid. Therefore, introducing substituents at this position to modulate steric hindrance and electronic properties requires starting the synthesis with a different α-keto acid. This strategy allows for fine-tuning the shape of the molecule to potentially achieve greater selectivity for a specific biological target.

The general synthesis involves the condensation reaction between an α-keto acid and an acetamide (B32628) derivative (or its precursor). By varying the α-keto acid, a library of analogues with different substituents on the imino carbon can be generated. This approach is fundamental in creating structural diversity for structure-activity relationship studies.

The table below shows how different α-keto acids can be used to generate analogues with substitutions at the imino carbon.

| Starting α-Keto Acid | Resulting Analogue | Substitution at Imino Carbon |

| Pyruvic acid | This compound | Methyl (-CH₃) |

| 2-Oxobutanoic acid | (2E)-2-(Acetamidoimino)butanoic acid | Ethyl (-CH₂CH₃) |

| 2-Oxo-3-phenylpropanoic acid | (2E)-2-(Acetamidoimino)-3-phenylpropanoic acid | Benzyl (-CH₂Ph) |

| 2-Oxopentanoic acid | (2E)-2-(Acetamidoimino)pentanoic acid | Propyl (-CH₂CH₂CH₃) |

Stereochemical Control in Analogue Synthesis

When substitutions are introduced, particularly at the carbon atoms of the propanoic acid backbone or on its side chains, chiral centers can be created. Controlling the stereochemistry during the synthesis of these analogues is crucial, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.

Asymmetric synthesis provides a powerful tool for obtaining stereochemically pure compounds. One key strategy is the use of chiral auxiliaries. For example, in the asymmetric synthesis of a 2-substituted-3-aminocarbonyl propionic acid, a chiral oxazolidinone was used to direct the diastereoselective alkylation of the molecule, which was a key step in controlling the final stereochemistry. nih.gov Such auxiliaries are temporarily incorporated into the molecule to guide a stereoselective transformation and are subsequently removed.

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By synthesizing and testing a series of related analogues, researchers can decipher which parts of the molecule are responsible for its activity (the pharmacophore) and which parts can be modified to improve properties like potency and selectivity. nih.govnih.gov

For analogues of this compound, SAR studies would involve systematically evaluating the biological effects of the modifications described in the sections above. For example, a series of ester analogues (from section 6.1.1) could be synthesized to probe the effect of lipophilicity on cell permeability and target engagement. nih.gov Similarly, varying the N-acyl group (section 6.1.2) could reveal important hydrogen bonding or steric interactions with the target protein. nih.govnih.gov

In a study of propanoic acid analogs as receptor antagonists, the introduction of substituents into phenyl moieties led to a retention or increase in in vitro activity, highlighting how small changes can tune biological function. nih.gov A hypothetical SAR study for this compound analogues might yield data similar to that presented in the table below, which illustrates how different modifications could correlate with a hypothetical biological activity.

| Analogue | Modification | Hypothetical Relative Activity | SAR Interpretation |

| Lead Compound | This compound | 1 | Baseline activity. |

| Analogue 1 | Methyl ester of Lead Compound | 5 | Increased lipophilicity is favorable; carboxylate may be a negative determinant. |

| Analogue 2 | Phenyl ester of Lead Compound | 10 | Aromatic ring may engage in favorable π-stacking interactions. |

| Analogue 3 | N-Benzoyl analogue | 8 | Larger acyl group is tolerated and may form additional interactions. |

| Analogue 4 | Imino-carbon ethyl substitution | 0.5 | Increased steric bulk at this position is detrimental to activity. |

These studies are iterative; the results from one round of synthesis and testing inform the design of the next generation of analogues, leading to a more refined understanding of the SAR and the development of highly potent and selective biological probes. nih.gov

Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating a compound from a mixture and assessing its purity. However, specific conditions for the analysis of (2E)-2-(Acetamidoimino)propanoic acid are not available.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity. The development of an HPLC method for a specific compound involves the careful selection of a stationary phase, mobile phase composition, and a suitable detector. For a compound like this compound, a reverse-phase C18 column would likely be a starting point, given its polarity. The mobile phase would typically consist of a mixture of an aqueous buffer (to control pH and influence the ionization state of the acidic and imino groups) and an organic modifier like acetonitrile (B52724) or methanol. UV detection would be a probable choice, contingent on the compound possessing a suitable chromophore. However, without experimental data, optimal parameters such as the exact mobile phase composition, pH, flow rate, and detection wavelength remain purely speculative.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like amino acid derivatives, derivatization is typically required to increase volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. The resulting derivatives can then be analyzed by GC-MS, providing both retention time information for quantification and a mass spectrum for structural elucidation. In the context of this compound, a specific derivatization strategy and the corresponding GC-MS conditions (e.g., column type, temperature program, and mass spectrometer parameters) have not been reported.

Advanced Electrophoretic Methods

Capillary electrophoresis (CE) and its variants are high-efficiency separation techniques that separate ions based on their electrophoretic mobility in an electric field. For a compound with both acidic and basic functionalities like this compound, CE could offer a viable analytical approach. The separation could be optimized by adjusting the buffer pH, voltage, and capillary temperature. Coupling CE with a mass spectrometer (CE-MS) would provide further structural information. Regrettably, no studies employing electrophoretic methods for the analysis of this specific compound are available in the literature.

Spectrophotometric Assays for Concentration Determination (in vitro)

Spectrophotometric assays are often used for the rapid quantification of a compound in solution, provided it has a distinct absorbance at a specific wavelength. The feasibility of such an assay for this compound would depend on its UV-Vis absorption spectrum. If the compound exhibits a unique absorbance peak, a calibration curve could be constructed to determine its concentration in in vitro samples. The development of such an assay would require experimental determination of the optimal wavelength (λmax) and validation of the method's linearity, accuracy, and precision. To date, no such spectrophotometric assay has been described for this compound.

Potential Research Applications and Future Directions

(2E)-2-(Acetamidoimino)propanoic Acid as a Biochemical Tool or Probe

The development of chemical probes to study biological processes is a cornerstone of modern chemical biology. nih.gov Probes are designed to interact with specific biomolecules, often through covalent modification, to report on their presence, activity, or localization. nih.govacs.org The structure of this compound contains several features that make it an intriguing candidate for development as a biochemical tool.

The core of its potential reactivity lies in the imine (C=N) bond. Imines can act as electrophiles, making them susceptible to attack by nucleophiles. In a biological context, the nucleophilic side chains of amino acid residues in proteins, such as the thiol group of cysteine or the primary amine of lysine, could potentially react with the imine carbon of the compound. acs.orgbritannica.com This reactivity forms the basis for its potential use as a covalent probe to label and identify specific proteins.

Furthermore, the acetamido group [(CH₃C(O))NH-] modifies the reactivity of the imine. N-acylimines, or their N-acyliminium ion counterparts, are highly reactive intermediates used in a variety of chemical syntheses. nih.gov This suggests that this compound could serve as a stable precursor to a more reactive species in situ, allowing for controlled protein modification. The propanoic acid moiety provides a convenient handle for further chemical modification, such as the attachment of reporter groups like fluorophores or biotin (B1667282) tags, which are essential for the visualization and enrichment of labeled proteins. nih.gov

| Structural Feature | Potential Role/Function | Relevant Chemical Principle |

|---|---|---|

| Imino Group (C=N) | Reactive electrophilic center for covalent modification of nucleophilic amino acid residues (e.g., Cys, Lys). | Imines can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org |

| Acetamido Group | Modulates the reactivity of the imine; may influence binding specificity and cell permeability. Precursor to reactive N-acyliminium ion. nih.gov | N-acylation increases the electrophilicity of the imine carbon upon protonation or Lewis acid activation. nih.gov |

| Carboxylic Acid Group | Provides a site for conjugation to reporter tags (e.g., fluorophores, affinity tags) or solid supports. | Standard bioconjugation chemistries can be applied to carboxyl groups. britannica.com |

| Propanoic Acid Backbone | Mimics the structure of natural amino acids (e.g., alanine), potentially allowing it to be recognized by enzymes or transporters. | Substrate mimicry is a common strategy in enzyme inhibitor and probe design. |

Utilization in Material Science Research (e.g., polymer precursors, supramolecular chemistry)

Amino acids and their derivatives are increasingly used as building blocks for novel biomaterials, including polymers and supramolecular assemblies. nih.gov Their inherent chirality, biocompatibility, and ability to form specific non-covalent interactions make them attractive for creating structured and functional materials. This compound possesses functional groups capable of participating in both polymerization and the formation of ordered supramolecular structures.

As a polymer precursor, the compound could potentially undergo polymerization through several routes. For example, the carboxylic acid could be activated to react with the imine or amide nitrogen of another molecule, forming polyamide-like chains. The specific reaction conditions would determine the final structure and properties of the resulting polymer.

In the realm of supramolecular chemistry, the molecule's hydrogen bonding capabilities are significant. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen atoms of the imine and amide groups can also participate in hydrogen bonding. These interactions could drive the self-assembly of the molecule in solution to form higher-order structures like nanofibers, ribbons, or hydrogels, a phenomenon observed with other chemically modified amino acids. nih.gov The planarity of the acetamidoimino group might also encourage stacking interactions, further stabilizing such assemblies.

| Research Area | Potential Role of this compound | Key Molecular Interactions |

|---|---|---|

| Polymer Chemistry | Monomer for the synthesis of novel polyamides or related polymers. | Covalent bond formation via the carboxylic acid and N-functional groups. |

| Supramolecular Chemistry | Building block (tecton) for self-assembling systems. | Hydrogen bonding (COOH, N-H), dipole-dipole interactions, van der Waals forces. nih.gov |

| Hydrogel Formation | Gelling agent for creating "smart" biomaterials responsive to stimuli like pH or temperature. | Formation of an extensive, solvent-trapping network via non-covalent interactions. nih.gov |

Future Avenues in Chemical Biology Research

Beyond its use as a simple probe, this compound could serve as a versatile platform for more complex investigations in chemical biology. Its structure represents an entry point for the synthesis of unnatural amino acids, which are invaluable for studying and engineering protein function.

The imine functionality is a key precursor in several amino acid synthesis methodologies, such as the Strecker synthesis and related Mannich reactions. masterorganicchemistry.comnih.gov By using this compound as a substrate, chemists could potentially add a wide variety of nucleophiles to the imine bond. This would generate novel α-amino acid derivatives with the acetamido group already in place, which could then be incorporated into peptides to grant them new structural or functional properties. Asymmetric catalysis methods could be employed to control the stereochemistry of the newly formed chiral center, providing access to enantiomerically pure, non-natural amino acids. rsc.org

Furthermore, the compound could be used to study the activity of enzymes that process imino acids, such as D-amino acid oxidase, which generates an imino acid intermediate. acs.org The N-acetyl group provides a unique structural modification that could help elucidate the substrate specificity and catalytic mechanisms of such enzymes.

Theoretical Implications for Understanding Imino-Acid Chemistry

The study of this compound also presents interesting opportunities for theoretical and computational chemistry. The molecule's properties are governed by a delicate interplay of electronic and steric effects that can be modeled to predict its behavior.

A key theoretical question is the stability and reactivity of the molecule. Density Functional Theory (DFT) calculations, similar to those used to study other organic acids and complexes rsc.orgresearchgate.net, could be employed to:

Determine the rotational barrier around the C-N bonds and the relative stability of the (E) versus (Z) isomer of the imine.

Calculate the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its nucleophilic and electrophilic sites.

Model the reaction pathway of nucleophilic attack on the imine carbon.

Investigate the properties of the corresponding N-acyliminium ion, a highly reactive intermediate that is often invoked in the reactions of N-acyl systems. nih.gov

Understanding the fundamental properties of this N-acetylated imino acid could provide broader insights into the reactivity of a wide range of imines and enamines, which are crucial intermediates in both synthetic and biological chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-2-(Acetamidoimino)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving acetamidoimino precursors and propanoic acid derivatives. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen atmosphere. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of coupling agent), reaction time (12–24 hours), and temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. How can the E/Z isomerism of this compound be characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : -NMR coupling constants () between protons on the double bond differentiate E/Z isomers. For example, trans (E) isomers exhibit larger values (~12–16 Hz) compared to cis (Z) configurations.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the E configuration by resolving spatial arrangements of substituents.

- IR Spectroscopy : Stretching frequencies of C=N and C=O bonds (1650–1750 cm) can further corroborate structural assignments .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–254 nm. Purity ≥95% is typical for research-grade material.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]) and absence of adducts or degradation products.

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural characterization?

- Methodological Answer :

- 2D NMR Experiments : Perform COSY, HSQC, and HMBC to assign proton-carbon correlations and validate connectivity. For example, HMBC correlations between the imino proton and adjacent carbonyl groups resolve ambiguities.

- Density Functional Theory (DFT) : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies caused by solvent effects or dynamic equilibria.

- Variable-Temperature NMR : Detect conformational flexibility by analyzing peak splitting or coalescence at elevated temperatures (e.g., 25–60°C) .

Q. What computational strategies are effective for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes involved in inflammation). Focus on hydrogen-bonding interactions between the acetamidoimino group and active-site residues.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energies (MM-PBSA/GBSA methods).

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How can researchers design assays to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the imino group).

- Plasma Stability Assays : Add compound to human plasma (10 µM final concentration) and analyze remaining intact compound at 0, 1, 4, and 24 hours using LC-MS/MS.

- Light/Thermal Stress Testing : Expose samples to UV light (254 nm) or 40–60°C for 48 hours to assess photolytic/thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.